Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a methoxymethylamino group, and a phenylmethyl ester group
Preparation Methods
The synthesis of Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester involves multiple steps. One common synthetic route includes the reaction of (tert-butoxycarbonyl)alanine with benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylformamide at room temperature. This is followed by the addition of N,O-dimethylhydroxylamine hydrochloride at low temperatures, and the reaction mixture is stirred at room temperature for several hours. The product is then extracted and purified using silica gel column chromatography .
Chemical Reactions Analysis
Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester can be compared with other similar compounds, such as:
- Carbamic acid, N-[(1S)-2-methyl-1-(1-piperidinylcarbonyl)propyl]-, phenylmethyl ester
- Carbamic acid, N-[(1S)-3-hydroxy-1-(hydroxymethyl)propyl]-, phenylmethyl ester
- Carbamic acid, N-[(1S)-1-(methoxymethyl)-2-oxo-2-[(phenylmethyl)amino]ethyl]-, 1,1-dimethylethyl ester These compounds share similar structural features but differ in their specific functional groups and overall molecular structure, leading to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-10(12(16)14-9-18-2)15-13(17)19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
InChI Key |
FHOXXHGFKUKSEY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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